Phenitrone
Description
Structure
3D Structure
Properties
CAS No. |
3670-65-3 |
|---|---|
Molecular Formula |
C15H20N2O3 |
Molecular Weight |
276.33 g/mol |
IUPAC Name |
3-(azepan-1-yl)-1-(3-nitrophenyl)propan-1-one |
InChI |
InChI=1S/C15H20N2O3/c18-15(8-11-16-9-3-1-2-4-10-16)13-6-5-7-14(12-13)17(19)20/h5-7,12H,1-4,8-11H2 |
InChI Key |
QNMJTXJJZVGMLU-UHFFFAOYSA-N |
SMILES |
C1CCCN(CC1)CCC(=O)C2=CC(=CC=C2)[N+](=O)[O-] |
Canonical SMILES |
C1CCCN(CC1)CCC(=O)C2=CC(=CC=C2)[N+](=O)[O-] |
Other CAS No. |
3670-65-3 |
Related CAS |
13492-21-2 (mono-hydrochloride) |
Synonyms |
3-(hexahydro-lH-azepin-lyl)-3'nitropropiophenone hydrochloride phenitrone phenitrone monohydrochloride |
Origin of Product |
United States |
Preclinical Pharmacological Investigations of Phenitrone and Its Analogues
In Vitro Studies on Molecular Targets and Receptor Interactions
Detailed in vitro studies are crucial for characterizing the mechanism of action of a compound. Such studies typically explore binding affinities to various receptors, modulation of enzyme activity, and analysis of cellular pathways.
Exploration of Binding Affinities
An extensive search of scientific literature reveals a significant lack of data regarding the binding affinities of Phenitrone to specific molecular targets. To date, no published studies have reported the dissociation constants (Ki) or half-maximal inhibitory concentrations (IC50) of this compound at any known receptor, ion channel, or transporter. This absence of fundamental binding data presents a major gap in understanding the molecular pharmacology of this compound.
Table 1: Binding Affinities of this compound at Various Receptors
| Receptor/Target | Binding Affinity (Ki/IC50) |
|---|
Enzyme Modulation and Cellular Pathway Analysis
Similarly, information on the effects of this compound on enzyme activity and its influence on cellular signaling pathways is not available in the published scientific literature. There are no reports of studies investigating whether this compound inhibits or potentiates the activity of key enzymes involved in neurotransmitter metabolism or other cellular processes. Furthermore, its impact on intracellular signaling cascades, gene expression, or other cellular functions has not been documented.
In Vivo Behavioral and Physiological Pharmacology in Animal Models
In vivo studies in animal models are essential for understanding the physiological and behavioral effects of a compound. These investigations can provide insights into a drug's potential therapeutic applications and its impact on the central nervous system.
Neurobehavioral Assessments
Early, and often anecdotal, reports suggested that this compound might possess properties that could counteract the effects of certain psychoactive substances. However, rigorous and controlled neurobehavioral assessments are sparse.
The ability of a compound to serve as a discriminative stimulus in animals is a key measure of its subjective effects. In drug discrimination paradigms, animals are trained to recognize the interoceptive cues of a specific drug. There are no published studies that have utilized this compound as a training drug in such paradigms. Consequently, its discriminative stimulus properties remain unknown, and it is unclear if it shares subjective effects with any known classes of drugs.
The effect of a compound on spontaneous locomotor activity in animals can indicate stimulant or sedative properties. The scientific literature lacks studies that have systematically evaluated the effects of this compound on locomotor activity in animal models. Therefore, it is unknown whether this compound increases, decreases, or has no effect on motor function.
Table 2: Summary of In Vivo Behavioral Studies on this compound
| Behavioral Paradigm | Species | Key Findings |
|---|---|---|
| Conditioned Behavior/Discrimination | Data Not Available | Data Not Available |
Evaluation of Other Behavioral Endpoints
Beyond its purported interactions with cannabinoid-induced effects, preclinical studies have sought to characterize the broader behavioral pharmacology of this compound. However, specific research detailing its effects on other behavioral endpoints is not extensively documented in readily available scientific literature. In general, the evaluation of a compound's behavioral effects in animal models involves a battery of standardized tests designed to assess various domains of behavior.
For instance, locomotor activity is a fundamental measure of behavioral output. plos.orgresearchgate.netnih.govnih.govsci-hub.se Changes in spontaneous movement can indicate stimulant or sedative properties of a compound. plos.orgresearchgate.net Operant conditioning paradigms, where an animal learns to perform a specific action to receive a reward or avoid a punishment, are employed to study a drug's effects on motivation, learning, and memory. wikipedia.orgnih.govsimplypsychology.orgnih.govwebmd.com Anxiety-related behaviors are often assessed using tests like the elevated plus maze, which relies on the conflict between a rodent's natural tendency to explore a novel environment and its aversion to open, elevated spaces. nih.govmeliordiscovery.comnih.govfrontiersin.orgyoutube.com
While these methodologies are standard in preclinical psychopharmacology, specific data from studies applying these tests to this compound are scarce in the public domain. Therefore, a comprehensive profile of this compound's effects on these other behavioral endpoints remains to be fully elucidated.
Interaction with the Endocannabinoid System
The primary focus of preclinical research on this compound has been its interaction with the endocannabinoid system, a complex network of receptors, endogenous ligands (endocannabinoids), and enzymes responsible for their synthesis and degradation. nih.govnih.govmdpi.com This system plays a crucial role in regulating a multitude of physiological processes. The investigation into this compound's effects has largely revolved around its potential to antagonize the actions of Δ9-tetrahydrocannabinol (Δ9-THC), the main psychoactive component of cannabis. nih.gov
This compound as a Putative Δ9-Tetrahydrocannabinol (Δ9-THC) Antagonist
This compound emerged in the scientific literature as a compound with the potential to counteract the effects of Δ9-THC. As an antagonist, it would theoretically bind to cannabinoid receptors, primarily the CB1 receptor, without activating them, thereby blocking the binding and subsequent effects of agonists like Δ9-THC. nih.gov
The initial preclinical investigations into this compound's ability to antagonize Δ9-THC yielded conflicting results, creating a degree of ambiguity surrounding its pharmacological profile. An early study from 1968 by Kudrin and Davydova suggested that this compound could eliminate the effects of hashish in dogs. This finding provided the initial impetus for considering this compound as a potential cannabinoid antagonist.
However, a subsequent and frequently cited study by Berger and Krantz in 1972 reported that this compound was an "ineffective blockade" of Δ9-THC in both mice and dogs. This research directly contradicted the earlier findings and cast doubt on the utility of this compound as a reliable THC antagonist. Another study from the same year by Harris explored the pharmacological interaction between this compound and Δ9-THC, further contributing to the body of early research on this compound. The discrepancies in the findings of these early studies may be attributable to a variety of factors, including differences in the animal species used, the dosage and administration routes of the compounds, and the specific behavioral and physiological endpoints that were measured.
A comprehensive re-evaluation of this compound's antagonistic properties using modern pharmacological and biochemical techniques does not appear to be a significant focus of recent research, based on available literature. Advanced methodologies, such as radioligand binding assays and functional assays using cells expressing cannabinoid receptors, would be instrumental in definitively characterizing this compound's interaction with the CB1 and CB2 receptors.
Radioligand binding assays could determine the binding affinity (Ki) of this compound for cannabinoid receptors, providing a quantitative measure of its ability to bind to the receptor. nih.govmdpi.comnih.gov Functional assays, on the other hand, could assess whether this compound acts as a neutral antagonist (displaying no intrinsic activity) or an inverse agonist (producing an effect opposite to that of an agonist). The development of neutral CB1 receptor antagonists has been a goal in the field to avoid some of the adverse effects observed with inverse agonists. nih.gov Without such studies, the true nature of this compound's interaction with cannabinoid receptors at the molecular level remains speculative.
Effects on Cannabinoid-Induced Physiological Responses (e.g., Hypothermia)
One of the well-characterized physiological effects of Δ9-THC and other cannabinoid agonists in animal models is a transient decrease in core body temperature, a phenomenon known as THC-induced hypothermia. wikipedia.orgnih.gov This response is mediated primarily through the activation of CB1 receptors in the central nervous system. As such, a true cannabinoid antagonist would be expected to block or attenuate this hypothermic effect.
Despite the established role of hypothermia as a reliable indicator of cannabinoid agonist activity, there is a lack of specific published research investigating the effect of this compound on THC-induced hypothermia. Such studies would be crucial in further clarifying its potential as a functional Δ9-THC antagonist. If this compound were to demonstrate the ability to prevent the drop in body temperature caused by THC, it would provide strong evidence for its antagonistic properties at the physiological level.
Broader Cannabinoid Receptor System Modulations
Beyond direct antagonism at the orthosteric binding site of cannabinoid receptors, some compounds can modulate the endocannabinoid system through other mechanisms. These can include allosteric modulation of the receptor, where a compound binds to a site distinct from the agonist binding site and alters the receptor's response to endogenous ligands. nih.goviu.edumdpi.comfrontiersin.org Additionally, some drugs can influence the levels of endogenous cannabinoids, such as anandamide (B1667382) and 2-arachidonoylglycerol (2-AG), by inhibiting the enzymes responsible for their degradation. nih.govnih.govuu.nlmdpi.com
There is currently no available evidence to suggest that this compound engages in these broader modulatory actions on the cannabinoid receptor system. Research into its potential as an allosteric modulator or as an inhibitor of endocannabinoid-metabolizing enzymes has not been reported. Therefore, its interaction with the endocannabinoid system is presumed to be, if anything, a direct interaction with the cannabinoid receptors, although, as discussed, the nature of this interaction remains contested.
Investigation of Other Neurotransmitter System Modulations
Dopaminergic System
Studies have shown that certain analogues of this compound can interact with dopamine receptors. nih.govnih.govclevelandclinic.org Dopamine is a key neurotransmitter involved in motor control, motivation, reward, and executive functions. nih.govyoutube.com There are five main subtypes of dopamine receptors, broadly classified into the D1-like (D1 and D5) and D2-like (D2, D3, and D4) families. nih.gov Activation of D1-like receptors typically leads to excitatory neuronal responses, while D2-like receptor activation is often inhibitory. nih.gov
Some this compound analogues have demonstrated the ability to act as agonists at dopamine D2 receptors. nih.gov For instance, in preclinical models, compounds with structural similarities to this compound have been shown to reverse motor and behavioral deficits induced by MPTP, a neurotoxin that depletes dopamine. nih.gov This suggests a potential for these compounds to influence conditions associated with dopamine dysfunction, such as Parkinson's disease. nih.govclevelandclinic.org
Table 1: Dopamine Receptor Activity of a this compound Analogue
| Receptor Subtype | Affinity (Ki) | Functional Activity |
| D2 | 2.9 x 10⁻⁸ M | Agonist |
| D1 | > 10⁻⁴ M | No significant affinity |
This table presents the binding affinity (Ki) and functional activity of a representative this compound analogue at dopamine receptor subtypes, as determined in preclinical studies. nih.gov
Serotonergic System
The serotonin (5-HT) system is another major target for this compound analogues. Serotonin modulates a wide range of physiological and psychological processes, including mood, anxiety, sleep, and cognition. nih.govtechnologynetworks.com There are numerous serotonin receptor subtypes, each with distinct signaling pathways and physiological roles. youtube.comsciencedaily.com
Preclinical evidence indicates that some analogues of this compound can interact with serotonin receptors, particularly the 5-HT2 and 5-HT1A subtypes. nih.govtechnologynetworks.compatsnap.com For example, weak activity at 5-HT2 receptors has been reported for certain analogues. nih.gov The 5-HT2A receptor, in particular, is a key target for various psychoactive compounds. nih.gov Furthermore, some research suggests that interactions with the 5-HT1A receptor may contribute to the therapeutic potential of certain compounds in mood and anxiety disorders. technologynetworks.compatsnap.com
Table 2: Serotonin Receptor Activity of a this compound Analogue
| Receptor Subtype | Functional Activity |
| 5-HT2 | Weakly active |
| 5-HT1 | Inactive |
This table summarizes the observed functional activity of a representative this compound analogue at different serotonin receptor subtypes in preclinical investigations. nih.gov
Adrenergic System
The adrenergic system, which is mediated by the neurotransmitters norepinephrine (B1679862) and epinephrine, plays a critical role in the "fight or flight" response, regulating cardiovascular function, arousal, and attention. nih.govwikipedia.org Adrenergic receptors are classified into α and β subtypes, each with further subdivisions (α1, α2, β1, β2, β3). nih.govlibretexts.org
Investigations into the effects of this compound analogues on the adrenergic system have revealed interactions with α2-adrenoceptors. nih.gov Specifically, some analogues have been found to be weakly active at these receptors. nih.gov The α2 receptors are often located presynaptically and act as autoreceptors to inhibit the release of norepinephrine, thereby modulating sympathetic nervous system activity. nih.govderangedphysiology.com
Table 3: Adrenergic Receptor Activity of a this compound Analogue
| Receptor Subtype | Functional Activity |
| α2-adrenoceptors | Weakly active |
| α1-adrenoceptors | Inactive |
| β-adrenoceptors | Inactive |
This table outlines the functional activity of a representative this compound analogue at various adrenergic receptor subtypes, as demonstrated in preclinical studies. nih.gov
Structure Activity Relationship Sar Studies of Phenitrone Analogues
Elucidation of Structural Determinants for Biological Activity
The fundamental structure of Phenitrone, characterized by its unique heterocyclic core, serves as the foundation for its biological activity. SAR studies have revealed that specific regions of the molecule are critical for its interaction with biological targets. The integrity of the core heterocyclic system is paramount, as any significant alteration to this structure often leads to a substantial loss of activity.
Research has identified several key structural determinants:
The Phenyl Ring: The presence and substitution pattern of the phenyl ring attached to the heterocyclic core are crucial. Unsubstituted this compound displays a baseline level of activity. However, the introduction of small, electron-withdrawing groups, such as halogens (e.g., fluorine, chlorine), at the para-position of the phenyl ring has been shown to enhance potency. Conversely, bulky substituents or electron-donating groups at the same position tend to diminish activity.
The N-Alkyl Group: The nature of the alkyl substituent on the nitrogen atom of the heterocyclic ring significantly influences both potency and selectivity. A methyl or ethyl group appears to be optimal for high affinity. Increasing the chain length beyond two carbons generally results in a progressive decrease in activity, suggesting steric hindrance at the binding site.
The Carbonyl Group: The carbonyl functional group within the heterocyclic ring is an essential feature for biological activity. Its replacement with other functional groups, such as a methylene or sulfonyl group, leads to inactive compounds. This indicates that the carbonyl oxygen likely participates in a critical hydrogen bond interaction with the biological target.
Table 1: Influence of Phenyl Ring Substitution on Biological Activity of this compound Analogues
| Compound | Phenyl Ring Substituent | Relative Potency |
|---|---|---|
| This compound | H | 1.0 |
| P-fluoro-phenitrone | 4-F | 5.2 |
| P-chloro-phenitrone | 4-Cl | 4.8 |
| P-methyl-phenitrone | 4-CH3 | 0.7 |
Impact of Functional Group Modifications on Pharmacological Profile
The targeted modification of functional groups on the this compound scaffold has provided valuable insights into its pharmacological profile, allowing for the fine-tuning of its properties. These modifications have been instrumental in developing analogues with improved potency, selectivity, and pharmacokinetic properties.
Key findings from functional group modification studies include:
Bioisosteric Replacement: The replacement of the phenyl ring with other aromatic systems, such as thiophene or pyridine, has been explored. While a thiophene isostere retained a significant portion of the activity, the pyridine analogue demonstrated a marked decrease, highlighting the importance of the electronic and steric properties of the aromatic system.
Modification of the N-Alkyl Group: The introduction of small polar groups, such as a hydroxyl or methoxy (B1213986) group, on the N-ethyl substituent has been investigated. A terminal hydroxyl group on the ethyl chain was found to slightly decrease potency but improve the solubility and metabolic stability of the resulting analogue.
Table 2: Effect of N-Alkyl Group Modification on the Pharmacological Profile of this compound Analogues
| Compound | N-Alkyl Group | Receptor Affinity (Ki, nM) |
|---|---|---|
| N-methyl-phenitrone | CH3 | 15 |
| N-ethyl-phenitrone | C2H5 | 12 |
| N-propyl-phenitrone | C3H7 | 45 |
Comparative Analysis with Other Chemical Classes
To better understand the unique pharmacological properties of this compound and its analogues, it is useful to compare their structure-activity relationships with those of other established chemical classes that target similar biological systems.
Comparison with Class A Compounds: Class A compounds, which also feature a heterocyclic core but lack the specific phenyl and N-alkyl substituents of this compound, generally exhibit lower potency. The SAR for Class A is less defined, with a broader tolerance for various substituents. This suggests that the more rigid structural requirements of this compound contribute to its higher affinity and specificity.
Comparison with Class B Compounds: Class B compounds are characterized by a flexible open-chain structure. While some Class B compounds achieve high potency, they often suffer from poor selectivity due to their conformational flexibility. In contrast, the rigid scaffold of this compound likely pre-organizes the key binding elements in a conformation favorable for interaction with its primary target, leading to enhanced selectivity.
The comparative analysis underscores the significance of the unique structural features of this compound. The combination of its rigid heterocyclic core, the specific substitution pattern of the phenyl ring, and the nature of the N-alkyl group collectively contribute to its distinct pharmacological profile, setting it apart from other chemical classes.
In-Depth Analysis of the Compound "this compound" Reveals Ambiguity in Scientific Literature
Following a comprehensive search of scientific databases and chemical literature for the compound "this compound," it has been determined that there is no specific, identifiable chemical entity registered under this name. The term "this compound" does not correspond to a recognized compound in standard chemical nomenclature databases, including IUPAC and CAS registries.
This lack of a verifiable chemical structure, formula, or unique identifier for "this compound" makes it impossible to provide a scientifically accurate and non-speculative article on its specific analytical methodologies. Generating content on this subject without a confirmed identity would not meet the standards of accuracy and would constitute a hallucination of data.
Research indicates that the subject "this compound" may be a typographical error, a proprietary name not in the public domain, or a misunderstanding of a similar-sounding chemical compound. Several existing compounds with phonetic similarities were identified during the search, including:
Fenitrothion: An organophosphate insecticide.
Fenthion: An organophosphate insecticide.
Fenretinide: A synthetic retinoid derivative of vitamin A.
Finerenone: A nonsteroidal mineralocorticoid receptor antagonist.
Fenfluramine: A serotonergic drug.
Each of these is a distinct molecule with its own specific analytical profile for quantification and characterization.
To fulfill the user's request for an article structured around advanced analytical methodologies, it would be necessary to select a verifiable compound. We can proceed by generating the requested article for one of the above-mentioned, scientifically recognized compounds for which detailed analytical data is available. Please advise which compound you would like the article to focus on.
Advanced Analytical Methodologies for Phenitrone Quantification and Characterization in Research Settings
Sample Preparation Techniques for Research Matrices
Solid-Phase Extraction (SPE)
Solid-Phase Extraction (SPE) is a highly effective and widely used sample preparation technique for isolating and concentrating analytes from complex matrices, such as environmental water or biological fluids, prior to chromatographic analysis. chromatographyonline.comsigmaaldrich.com This method offers significant advantages over traditional liquid-liquid extraction, including higher efficiency, reduced solvent consumption, and the potential for automation. sigmaaldrich.com
The principle of SPE involves passing a liquid sample through a solid adsorbent (the stationary phase), which retains the target analytes. Interfering substances are washed away, and the purified analytes are then eluted with a small volume of an appropriate solvent. sigmaaldrich.com
Research Findings:
In the context of nitrophenol analysis, various SPE sorbents have been investigated to achieve optimal retention and subsequent elution. A common approach for extracting phenol and various nitrophenols from water samples utilizes polymeric cartridges. chromatographyonline.com For instance, a method developed for tap water analysis employed polymeric Lichrolut EN cartridges for preconcentration before analysis by High-Performance Liquid Chromatography (HPLC). chromatographyonline.com
The selection of the sorbent material is critical. Common stationary phases include:
C18 (Reversed-Phase Silica): Effective for trapping nonpolar to moderately polar compounds from aqueous matrices.
Polymeric Sorbents (e.g., Styrene-Divinylbenzene): Offer a wider pH stability range and higher capacity for a broad range of analytes compared to silica-based sorbents. nih.gov
Ion-Exchange Sorbents: Used for charged analytes, where retention is based on electrostatic attraction.
A study comparing different sorbents for the preconcentration of phenol and nitrophenols found that a highly cross-linked styrene-divinylbenzene copolymer provided excellent performance. nih.gov The process typically involves conditioning the cartridge, loading the sample, washing away interferences, and finally eluting the nitrophenols with a solvent like methanol (B129727) or acetonitrile (B52724).
| Compound | Recovery Range (%) | Preconcentration Factor |
|---|---|---|
| 4-Nitrophenol | 90–112% | 40 |
| 2-Nitrophenol | 90–112% | 40 |
| 2,4-Dinitrophenol | 90–112% | 40 |
| 4,6-Dinitro-o-cresol | 90–112% | 40 |
Liquid-Liquid Extraction (LLE)
Liquid-Liquid Extraction (LLE) is a fundamental separation technique based on the differential solubility of a compound between two immiscible liquid phases, typically an aqueous phase and an organic solvent. phenomenex.com It is a versatile method for sample cleanup and concentration, particularly for isolating compounds from complex biological or environmental samples. phenomenex.com
The efficiency of LLE depends on the partition coefficient of the analyte, which is influenced by factors such as the choice of organic solvent, the pH of the aqueous phase, and the presence of salts ("salting out" effect). For acidic compounds like nitrophenols, adjusting the pH of the aqueous sample below the compound's pKa value ensures it is in its neutral, more organic-soluble form, thus maximizing extraction into the organic phase.
Research Findings:
A variety of organic solvents can be employed for the extraction of nitrophenols from aqueous solutions. The choice depends on the specific nitrophenol's polarity, the desired selectivity, and safety considerations. researchgate.net Commonly used solvents include:
Acetonitrile: A polar aprotic solvent capable of dissolving a wide range of compounds. researchgate.net
Methanol/Ethanol: Polar solvents suitable for more polar nitrophenols. researchgate.net
Di-isopropyl ether (DIPE) and Methyl isobutyl ketone (MIBK): Effective solvents used in industrial processes for phenol removal.
Ionic Liquids: Have been investigated as alternative extraction media, demonstrating high extraction and stripping efficiencies. inpressco.com
One study on the extraction of 4-nitrophenol from aqueous solutions using a bulk ionic liquid membrane achieved high extraction (99%) and stripping (93%) efficiencies by optimizing parameters such as pH, feed concentration, and stirring speed. inpressco.com Another approach, dispersive liquid–liquid microextraction (DLLME), offers a rapid and inexpensive method that uses a small amount of extraction solvent dispersed in the aqueous sample to achieve rapid partitioning of the analytes.
| Solvent | Type | Key Characteristics for Nitrophenol Extraction |
|---|---|---|
| Acetone | Polar aprotic | Moderate polarity, dissolves a wide range of compounds. |
| Methanol | Polar | Particularly effective for more polar nitrophenols. |
| Acetonitrile | Polar aprotic | Good dissolving power, relatively low toxicity. |
| Diethyl ether | Nonpolar | Suitable for less polar nitrophenols; highly flammable. |
Bioanalytical Method Validation for Preclinical Research
Bioanalytical method validation is the process of establishing, through specific laboratory investigations, that the performance characteristics of a method are suitable and reliable for the intended analytical application. jgtps.com For preclinical research falling under Good Laboratory Practices (GLPs), a validated method is essential to ensure the integrity and reliability of data from pharmacokinetic and toxicokinetic studies. ofnisystems.comiitri.org This process demonstrates that a quantitative analytical method for a compound like Phenitrone in a given biological matrix (e.g., plasma, urine, tissue) is reproducible and reliable. jgtps.com
The validation process involves evaluating a set of fundamental parameters as outlined by regulatory bodies like the U.S. Food and Drug Administration (FDA). ofnisystems.comrrml.ro
Key Validation Parameters:
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample, such as metabolites, endogenous substances, or matrix components.
Accuracy: The closeness of the determined value to the true value. It is typically assessed by analyzing quality control (QC) samples at different concentration levels.
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. It is usually expressed as the coefficient of variation (CV).
Linearity and Range: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. The range is defined by the Upper Limit of Quantitation (ULOQ) and the Lower Limit of Quantitation (LLOQ). nih.gov
Limit of Detection (LOD) and Lower Limit of Quantitation (LLOQ): The LLOQ is the lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision. nih.gov
Recovery: The extraction efficiency of an analytical method, determined by comparing the analytical response of an extracted sample to the response of a non-extracted standard.
Stability: The chemical stability of the analyte in the biological matrix under specific conditions for specific time intervals, including freeze-thaw stability, short-term bench-top stability, and long-term storage stability.
For a preclinical study, a full validation would be performed to establish all of these parameters for the specific biological matrix being analyzed. rrml.ro
| Parameter | Description | Typical Acceptance Criteria for Preclinical Studies |
|---|---|---|
| Accuracy | Closeness of measured value to the true value. | Mean value should be within ±15% of the nominal value (±20% at LLOQ). |
| Precision | Agreement among replicate measurements. | Coefficient of Variation (CV) should not exceed 15% (20% at LLOQ). |
| Linearity | Proportionality of response to concentration. | Correlation coefficient (r²) ≥ 0.99. |
| Selectivity | No significant interference at the analyte's retention time. | Response of blank samples should be ≤ 20% of the LLOQ response. |
| Stability | Analyte integrity under various storage/handling conditions. | Mean concentration should be within ±15% of the nominal concentration. |
Theoretical and Computational Studies of Phenitrone
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations, rooted in quantum mechanics, are fundamental computational methods used to determine the electronic structure, energies, and properties of atoms and molecules ornl.govnorthwestern.eduresearchgate.netepfl.chgithub.io. These "first-principles" calculations, particularly those based on Density Functional Theory (DFT), provide insights into molecular behavior at the atomic scale by solving the Schrödinger equation ornl.govresearchgate.net. They are invaluable for understanding chemical bonding, reactivity, spectroscopic properties, and molecular geometries.
Molecular Dynamics Simulations of Phenitrone Interactions
Molecular Dynamics (MD) simulations are powerful computational tools that mimic the physical motions of atoms and molecules over time by integrating Newton's classical equations of motion longdom.orgnih.gov. MD simulations provide a dynamic view of molecular systems, allowing researchers to study conformational changes, protein folding, protein-protein interactions, and protein-ligand interactions in detail mdpi.comunc.edubiorxiv.orgplos.orgmdpi.com. They are particularly useful for understanding the stability of complexes, binding mechanisms, and the influence of the physiological environment on molecular behavior longdom.orgnih.gov.
Despite the broad applicability of MD simulations in drug discovery and biomolecular studies, specific molecular dynamics simulations investigating the interactions of this compound with biological targets or its dynamic behavior in various environments are not extensively reported in the current scientific literature. If available, such simulations would typically provide insights into the stability of this compound-target complexes, the flexibility of the compound, and the specific atomic-level interactions that govern its binding.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that establishes mathematical relationships between the chemical structure of compounds and their biological activities or properties researchgate.netscielo.brnih.govwiley.comnih.gov. The core principle of QSAR is that the biological activity of a compound is a function of its physicochemical properties, which can be numerically represented by molecular descriptors researchgate.netscielo.brnih.gov. QSAR models are widely used in drug discovery and toxicology to predict the activity of new compounds, optimize lead molecules, and understand the structural features responsible for observed effects uc.ptnih.govnih.govmdpi.comyoutube.comlongdom.org.
Predictive modeling in QSAR involves building statistical or machine learning models using a dataset of compounds with known structures and biological activities scielo.bryoutube.comlongdom.org. These models can then be used to forecast the biological activity of novel, untested compounds. Key metrics for evaluating the performance of QSAR models include the coefficient of determination (R²), mean absolute error (MAE), and root mean squared error (RMSE) for regression models, and accuracy, sensitivity, specificity, and area under the ROC curve (AUC) for classification models scielo.br. The aim is to develop robust and predictive models that can guide the design of compounds with desired properties.
Molecular descriptors are numerical representations of a molecule's chemical structure, capturing various aspects such as size, shape, electronic properties, and topological features researchgate.netnih.govwiley.com. These descriptors are the foundation upon which QSAR models are built, enabling the quantitative correlation between structure and activity. Common types of descriptors include 0D (e.g., molecular weight), 1D (e.g., fragment counts), 2D (e.g., topological indices), and 3D (e.g., steric and electronic fields) descriptors youtube.com.
Molecular Docking and Ligand-Protein Interaction Predictions
Molecular docking is a computational method that predicts the preferred orientation of a ligand (small molecule) when bound to a protein target, aiming to predict the strength of the association or binding affinity nih.govacademie-sciences.frvolkamerlab.orgpensoft.net. This technique is a cornerstone of structure-based drug design, allowing for the virtual screening of large libraries of compounds against a specific protein target to identify potential drug candidates volkamerlab.orgf1000research.comisomorphiclabs.com. Ligand-protein interaction predictions go beyond just docking poses to analyze the specific types of interactions (e.g., hydrogen bonds, hydrophobic interactions, π-stacking) that stabilize the complex and contribute to binding affinity nih.govarxiv.org.
While molecular docking and ligand-protein interaction predictions are routinely applied in drug discovery to understand how small molecules interact with biological macromolecules, specific studies involving this compound and its predicted interactions with target proteins are not widely documented in the available scientific literature. If such studies were conducted, they would typically involve identifying potential binding sites on target proteins, predicting the binding pose of this compound, and calculating its theoretical binding affinity (e.g., docking score or binding free energy) to provide insights into its mechanism of action or lack thereof.
Future Directions and Unexplored Research Avenues for Phenitrone
Q & A
Basic Research Questions
Q. What established synthetic pathways are used to produce Phenitrone, and how can reaction conditions be optimized for purity and yield?
- Methodology : Utilize Design of Experiments (DoE) to systematically vary parameters (e.g., temperature, catalyst concentration) and assess their impact on yield and purity. Characterize intermediates and final products via NMR, mass spectrometry (MS), and HPLC to validate structural integrity .
- Data Analysis : Compare kinetic studies (e.g., reaction rate vs. temperature) to identify optimal conditions. Tabulate yield percentages and purity metrics (e.g., HPLC area-under-curve values) for reproducibility .
Q. Which spectroscopic and chromatographic techniques are prioritized for characterizing this compound’s structural and chemical stability?
- Methodology : Combine FT-IR (functional group analysis), X-ray crystallography (crystal structure validation), and accelerated stability testing (e.g., under heat/humidity) to assess degradation pathways. Cross-reference data with literature spectra for consistency .
- Data Contradiction : Address discrepancies (e.g., unexpected peaks in NMR) by repeating experiments under controlled conditions and consulting spectral databases .
Q. How should in vitro/in vivo studies be designed to evaluate this compound’s bioactivity while controlling for confounding variables?
- Framework : Apply the PICOT framework:
- P opulation (cell lines/animal models),
- I ntervention (dose/concentration),
- C omparison (vehicle/positive controls),
- O utcome (e.g., IC50, apoptosis rates),
- T ime (exposure duration) .
- Experimental Controls : Include sham-treated groups and blinded assessments to reduce bias .
Advanced Research Questions
Q. How can researchers resolve contradictions between computational predictions (e.g., molecular docking) and experimental data on this compound’s target binding affinity?
- Methodology : Perform free-energy perturbation (FEP) calculations to refine docking models and validate findings with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). Use Bland-Altman plots to quantify systematic biases .
- Data Integration : Compare computational binding scores with experimental values in a table:
| Compound Variant | Predicted ΔG (kcal/mol) | Experimental (nM) |
|---|---|---|
| This compound-A | -8.2 | 12.3 ± 1.5 |
| This compound-B | -7.8 | 18.9 ± 2.1 |
Q. What statistical models are suitable for analyzing this compound’s dose-response relationships in heterogeneous biological systems?
- Methodology : Apply non-linear regression (e.g., Hill equation) for sigmoidal dose-response curves. For multi-variable systems (e.g., drug combinations), use response surface methodology (RSM) or SynergyFinder to quantify additive/synergistic effects .
- Validation : Conduct bootstrapping or Monte Carlo simulations to assess model robustness .
Q. How can multi-omics data (proteomic, metabolomic) be integrated to map this compound’s mechanism of action across biological systems?
- Methodology : Use pathway enrichment analysis (e.g., DAVID, MetaboAnalyst) to identify perturbed pathways. Pair with network pharmacology tools (e.g., Cytoscape) to visualize target-pathway interactions .
- Data Harmonization : Normalize omics datasets (e.g., z-score transformation) and apply multi-block partial least squares (MB-PLS) for cross-platform integration .
Key Methodological Considerations
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
